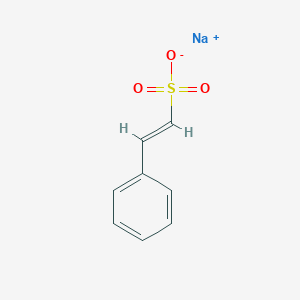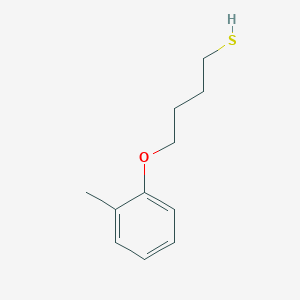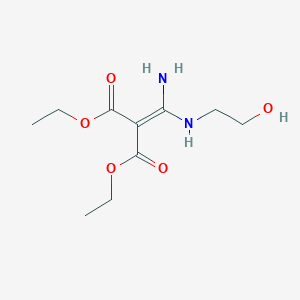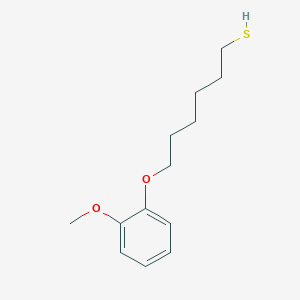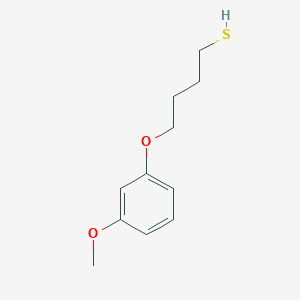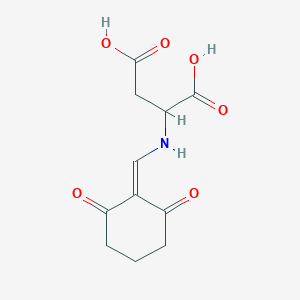
N-(1-adamantyl)acrylamide
Übersicht
Beschreibung
“N-(1-adamantyl)acrylamide” is a synthetic organic compound that belongs to the class of adamantane derivatives . It is a hydrophobic monomer forming a water-soluble inclusion complex with statistically methylated-β-cyclodextrin .
Synthesis Analysis
This compound has been synthesized from 1-adamantyl nitrate. The reactions were carried out in the sulfuric acid media . A number of new cage aminoamides have been synthesized by reactions of N-(1-adamantyl)-2-chloroacet-amide with nitrogen-containing nucleophiles .
Molecular Structure Analysis
The molecular formula of this compound is C13H19NO, and its molecular weight is 205.30 . The structure of this compound contains total 36 bond(s); 17 non-H bond(s), 2 multiple bond(s), 2 rotatable bond(s), 2 double bond(s), 4 six-membered ring(s), 3 eight-membered ring(s), and 1 secondary amide(s) (aliphatic) .
Chemical Reactions Analysis
This compound has been used in the synthesis of highly crosslinked macroporous amphiphilic N-adamantyl-functionalized mixed-mode acrylamide-based monolithic stationary phases for capillary electrochromatography .
Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It is light-sensitive and air-sensitive, and should be stored under inert gas .
Wissenschaftliche Forschungsanwendungen
Capillary Electrochromatography Applications : N-(1-adamantyl)acrylamide is used in the synthesis of mixed-mode acrylamide-based monolithic stationary phases for capillary electrochromatography (CEC). It forms a water-soluble inclusion complex with statistically methylated-β-cyclodextrin, which aids in the reversed- and normal-phase mode of CEC with both polar and non-polar analytes (Al-Massaedh & Pyell, 2013).
Formation of Physical Hydrogels : this compound is used to create hydrogels via host−guest interactions of β-cyclodextrin polymers and copolymers. These hydrogels' viscosity can be influenced by various factors like concentration, carbon spacer chain length, pH value, or β-cyclodextrin polymer conformation (Koopmans & Ritter, 2008).
Breast Cancer Research : In breast cancer cell studies, adamantyl antiestrogens derived from this compound displayed a range of efficacies and potencies as antiproliferative agents. These compounds, with varying structures, showed significant differences in activity, highlighting the importance of structural modifications in drug development (Min et al., 2017).
3D Cell Culture Applications : this compound is utilized in the synthesis of self-assembled supramolecular hybrid hydrogel materials for 3D cell culture. These hydrogels, formed through host-guest interaction, have shown good cytocompatibility and have been successfully used as scaffolds for various cell cultures (Ren et al., 2020).
Drug Delivery and Polymer Science : It plays a role in controlling the association of polymers for drug delivery. For example, it's used in hydrophobically modified poly(N-isopropylacrylamide) where its complexation with cyclodextrin polymers triggers thermosensitive properties, important in targeted drug delivery and other polymer-based applications (Wintgens et al., 2005).
Photopolymerization and Material Properties : The monomer 1-adamantyl acrylate, related to this compound, has been studied for its photopolymerization characteristics, showing potential for applications in materials with reduced polymerization shrinkage and higher thermal stability (Wang et al., 2012).
Wettability Control in Surface Chemistry : this compound-modified surfaces have been explored for controlling surface wettability. This is significant in the development of smart surfaces and materials, especially in biomedical applications (Shi et al., 2013).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(1-adamantyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-12(15)14-13-6-9-3-10(7-13)5-11(4-9)8-13/h2,9-11H,1,3-8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTMWGMSOKDCRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC12CC3CC(C1)CC(C3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20968299 | |
| Record name | N-(Adamantan-1-yl)prop-2-enimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20968299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19026-83-6, 5354-87-0 | |
| Record name | NSC169441 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169441 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC140711 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140711 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(Adamantan-1-yl)prop-2-enimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20968299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



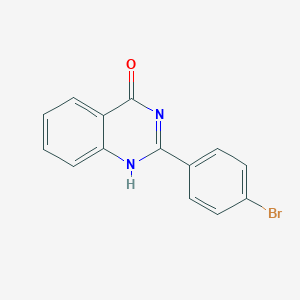

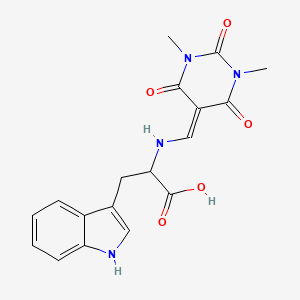
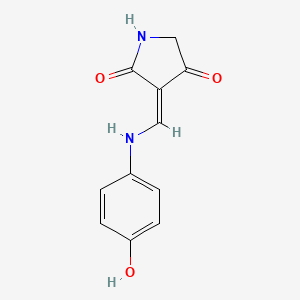
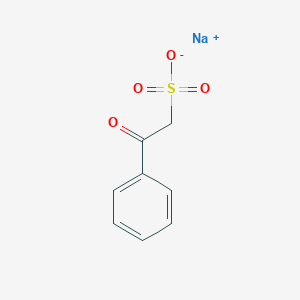
![3-[3-(2-Carboxyeth-1-EN-1-YL)phenyl]prop-2-enoic acid](/img/structure/B7775663.png)
